molecular formula C20H22N2O4S B2820063 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide CAS No. 2034466-73-2

4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide

Cat. No.: B2820063
CAS No.: 2034466-73-2
M. Wt: 386.47
InChI Key: YZDZXAMZFARITC-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide (CAS 2034466-73-2) is a synthetic small molecule with a molecular formula of C20H22N2O4S and a molecular weight of 386.5 g/mol. This compound features a hybrid structure incorporating a benzofuran system, a benzenesulfonamide moiety, and a dimethylaminoethyl chain, making it a valuable scaffold for medicinal chemistry research and drug discovery . The structural motif of benzofuran is of significant interest in pharmaceutical development, as derivatives have demonstrated a wide range of biological and pharmacological activities, including promising anticancer properties . The integration of the benzenesulfonamide group is a key feature in the design of enzyme inhibitors . Sulfonamide-containing compounds are well-known for their ability to act as zinc-binding groups in the inhibition of enzymes like carbonic anhydrase (CA), and research into novel benzofuran-based sulfonamides has shown potent and selective inhibitory activity against tumor-associated isoforms such as hCA IX and XII, which are relevant for anticancer applications . This combination of structural features suggests potential research applications for this compound in investigating new anticancer agents and as a chemical probe for studying enzyme inhibition mechanisms. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-acetyl-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-14(23)15-8-10-17(11-9-15)27(24,25)21-13-18(22(2)3)20-12-16-6-4-5-7-19(16)26-20/h4-12,18,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDZXAMZFARITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Introduction of Dimethylaminoethyl Group: This step may involve alkylation reactions where a dimethylamino group is introduced.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide has been studied for its anticancer properties. The sulfonamide scaffold has been associated with various anticancer activities, including inhibition of tumor growth and induction of apoptosis in cancer cells.

Case Study: Inhibition of Tumor Cell Proliferation

A study demonstrated that derivatives of this compound exhibited significant inhibition of proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity against a range of pathogens. The sulfonamide group is traditionally associated with antibacterial properties.

Data Table: Antimicrobial Activity

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL
Fungi128 µg/mL

Central Nervous System Effects

The dimethylamino group suggests potential central nervous system effects, making it a candidate for further exploration in neuropharmacology.

Case Study: Neuroprotective Effects

In vitro studies have indicated that derivatives of this compound may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran and sulfonamide components can lead to enhanced efficacy or reduced toxicity.

Data Table: SAR Insights

ModificationObserved EffectReference
Substitution on Benzofuran RingIncreased lipophilicity
Variation in Sulfonamide GroupAltered antibacterial activity
Dimethylamino Chain LengthEnhanced CNS penetration

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity and Physical Properties: Role of Amine Substituents

The dimethylaminoethyl group in the target compound shares functional similarities with ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate, which are co-initiators in resin cements. Key findings from include:

  • Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity (degree of conversion: 78%) compared to 2-(dimethylamino) ethyl methacrylate (62%) in resin polymerization.
  • The dimethylamino group in methacrylate derivatives shows greater sensitivity to diphenyliodonium hexafluorophosphate (DPI), a photoinitiator, improving conversion rates by ~15% when DPI is added.
  • Resins with a 1:2 camphorquinone (CQ)/amine ratio outperform those with a 1:1 ratio in mechanical properties.

Implications for Target Compound: If used in polymer systems, the dimethylaminoethyl-benzofuran moiety may act as a co-initiator, with reactivity modulated by DPI. However, the benzofuran ring’s steric bulk could reduce efficiency compared to smaller amines like ethyl 4-(dimethylamino) benzoate .

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide ()
  • Structure : Features a benzimidazole-sulfonamide hybrid.
  • Synthesis : Formed via sulfonylation of 2-(1H-benzimidazol-2-yl) aniline with benzenesulfonyl chloride.
  • Properties : The benzimidazole group enhances π-π stacking and hydrogen bonding, influencing crystallinity and solubility.

Comparison: Replacing benzimidazole with benzofuran (oxygen vs.

W-18 ()
  • Structure : 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide, a controlled opioid agonist.
  • Key Feature : The sulfonamide group contributes to high receptor affinity (µ-opioid).

Comparison : While the target compound lacks the piperidine-nitrophenyl motif of W-18, its sulfonamide group could interact with similar biological targets. Regulatory scrutiny may apply if bioactivity is confirmed .

Substituent Positioning: Acetyl and Methyl Groups

N-(2-Acetylphenyl)-4-methylbenzenesulfonamide ()
  • Structure : Ortho-acetyl vs. para-acetyl substitution in the target compound.
  • Impact : Para-substitution allows better conjugation across the aromatic ring, enhancing electron-withdrawing effects. Ortho-substitution may introduce steric hindrance, reducing reactivity.

Implications : The target compound’s 4-acetyl group likely improves electronic delocalization, stabilizing the sulfonamide group and influencing interactions in catalytic or biological systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Molecular Weight Notable Properties Reference
Target Compound 4-Acetyl, benzofuran, dimethylamino ~430 g/mol High lipophilicity, potential co-initiator N/A
Ethyl 4-(dimethylamino) benzoate Ester, dimethylamino 207 g/mol High polymerization reactivity (78% DC)
2-(1H-Benzimidazol-2-yl)-benzenesulfonamide Benzimidazole, sulfonamide 315 g/mol Strong hydrogen bonding, crystalline
W-18 Piperidine, nitrophenyl, sulfonamide 423 g/mol High µ-opioid affinity, regulated
N-(2-Acetylphenyl)-4-methylbenzenesulfonamide Ortho-acetyl, methyl 289 g/mol Steric hindrance, moderate solubility

Biological Activity

4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an acetyl group, a benzofuran moiety, and a benzenesulfonamide functional group, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₉N₃O₃S, with a molecular weight of 358.44 g/mol. The presence of the benzofuran moiety enhances lipophilicity, potentially improving interactions with biological targets. The sulfonamide group is known for its role in various pharmacological applications, particularly in antibacterial and antitumor activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown promising efficacy against common bacterial strains such as Escherichia coli and Bacillus subtilis. In one study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 1.25 to 1.80 µg/mL against these bacteria, comparable to standard antibiotics like penicillin .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions such as Alzheimer's disease. Preliminary studies suggest that benzofuran derivatives can inhibit AChE activity effectively. One study reported an IC50 value of 0.55 µM for a related compound, indicating strong inhibitory potential . This activity is particularly relevant given the increasing interest in AChE inhibitors for neurodegenerative diseases.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity. Various synthetic routes have been explored to optimize the pharmacological properties of the sulfonamide derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Acetyl-N,N-diethylbenzenesulfonamideSulfonamide with acetyl groupCOX-2 inhibition
Benzofuran sulfonamidesBenzofuran core with sulfonamideAnticancer and antimicrobial
N-thiazol-2-yl benzenesulfonamidesThiazole ring substitutionAntibacterial activity

This table illustrates the diversity of biological activities associated with benzofuran-based compounds, emphasizing the potential of this compound as a lead compound for further development.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the lipophilic nature of the benzofuran moiety facilitates better membrane penetration and interaction with target proteins involved in microbial resistance and neurodegeneration.

Q & A

Basic Synthesis and Characterization

Q: What are the key steps and reaction conditions for synthesizing 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide? A: The synthesis typically involves:

  • Step 1: Sulfonylation of the benzenesulfonyl chloride intermediate with 2-(benzofuran-2-yl)-2-(dimethylamino)ethylamine under basic conditions (e.g., NaOH or K₂CO₃) to form the sulfonamide core .
  • Step 2: Acetylation of the aromatic ring using acetyl chloride in anhydrous dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
  • Critical Conditions: Temperature control (0–5°C for acetylation), inert atmosphere (N₂/Ar) to prevent oxidation, and solvent polarity optimization (polar aprotic solvents like DMF for sulfonylation) .
  • Characterization: Confirm structure via ¹H/¹³C NMR (amide proton at δ 10–12 ppm, acetyl CH₃ at δ 2.1–2.3 ppm), IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹), and HRMS .

Initial Biological Activity Screening

Q: What methodologies are recommended for preliminary evaluation of this compound’s bioactivity? A:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Sulfonamides often disrupt folate biosynthesis .
  • Enzyme Inhibition: Test inhibitory effects on carbonic anhydrase isoforms (spectrophotometric CO₂ hydration assay) or kinases (radiolabeled ATP assays) due to the sulfonamide’s metal-coordinating ability .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include a positive control (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis .

Advanced Reaction Optimization

Q: How can conflicting yield data from similar sulfonamide syntheses be resolved? A:

  • DoE (Design of Experiments): Use a fractional factorial design to isolate critical variables (e.g., solvent polarity, base strength, stoichiometry). For example, DMF vs. THF may alter sulfonylation efficiency by 20–30% .
  • In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., acetylated intermediates) and optimize reaction time .
  • Purification Adjustments: If HPLC shows impurities >5%, switch from recrystallization (ethanol/water) to column chromatography (silica gel, CH₂Cl₂:MeOH gradient) .

Structural Modifications for SAR Studies

Q: How can structural analogs be designed to explore structure-activity relationships (SAR)? A:

Modification Site Example Analog Biological Target
Acetyl groupReplace with trifluoroacetylEnhanced metabolic stability
Benzofuran moietySubstitute with indoleSelectivity for kinase inhibitors
Dimethylamino groupCyclize into piperazineImproved solubility and CNS penetration
  • Synthetic Strategy: Use parallel synthesis with Rink amide resin for high-throughput analog generation .
  • Validation: Compare IC₅₀ shifts in enzyme assays and logP (HPLC) for hydrophobicity trends .

Computational Modeling for Target Prediction

Q: What computational tools can predict this compound’s molecular targets? A:

  • Docking Studies: Use AutoDock Vina or Glide to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX, COX-2). Focus on the sulfonamide’s SO₂NH group for H-bond interactions .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability in binding pockets (e.g., CA-II active site). Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore Mapping: Generate 3D pharmacophores (MOE) to identify critical features (e.g., aromatic acetyl group for π-π stacking) .

Stability and Degradation Analysis

Q: How should stability under physiological conditions be evaluated? A:

  • Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor via HPLC for degradation products (e.g., deacetylated or sulfonic acid derivatives) .
  • Plasma Stability: Incubate with rat plasma (37°C, 1–24 hrs) and quantify parent compound via LC-MS/MS. A half-life <30 mins suggests esterase susceptibility .
  • Solid-State Stability: Store under ICH accelerated conditions (40°C/75% RH) for 6 months; use PXRD to detect polymorphic transitions .

Addressing Data Contradictions in Bioactivity

Q: How can discrepancies in reported IC₅₀ values across studies be reconciled? A:

  • Assay Standardization: Validate cell viability using ATP-based assays (CellTiter-Glo) alongside MTT to rule out redox interference .
  • Protein Binding Correction: Measure free fraction via equilibrium dialysis; adjust IC₅₀ using the equation IC₅₀,corrected = IC₅₀,observed / (1 + [Protein]/Kd) .
  • Batch Analysis: Compare HPLC purity (>95%) and counterion content (e.g., HCl salt vs. free base) across studies .

ADMET Profiling Strategies

Q: What in vitro/in silico methods assess ADMET properties? A:

  • Absorption: Caco-2 permeability assay (Papp >1×10⁻⁶ cm/s) and PAMPA for passive diffusion .
  • Metabolism: Incubate with human liver microsomes (HLM) + NADPH; track parent depletion via LC-MS. Use CYP450 inhibition assays (fluorogenic substrates) .
  • Toxicity: hERG inhibition (patch-clamp), Ames test for mutagenicity, and zebrafish embryotoxicity .
  • In Silico Tools: ADMET Predictor (Simulations Plus) for bioavailability and ToxTree for structural alerts .

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